D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt

Description

Molecular Formula and Stereochemical Configuration

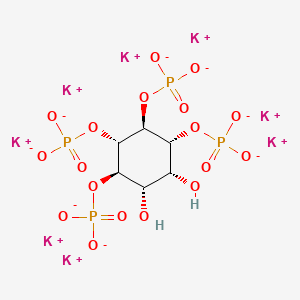

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt is a phosphorylated derivative of myo-inositol with the molecular formula C₆H₈O₁₈P₄K₈ (Figure 1). The compound features a cyclohexane ring in the myo-inositol conformation, with phosphate groups occupying equatorial positions at the 1-, 4-, 5-, and 6-hydroxyl groups. The stereochemical configuration is defined as [(1R,2R,3S,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] phosphate, ensuring precise spatial arrangement critical for biological interactions.

Table 1: Molecular and stereochemical properties

| Property | Description |

|---|---|

| Molecular formula | C₆H₈O₁₈P₄K₈ |

| Molecular weight | 804.80 g/mol |

| IUPAC name | Octapotassium [(1R,2R,3S,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate |

| Stereochemical configuration | 1R,2R,3S,4R,5S,6S (equatorial phosphates at positions 1,4,5,6) |

The compound’s chiral centers arise from the myo-inositol backbone, which adopts a chair conformation with axial 2- and 3-hydroxyl groups. This stereochemistry governs its recognition by enzymes such as inositol-tetrakisphosphate 1-kinase (ITPK1), which exhibits >13,000-fold preference for its enantiomer, Ins(3,4,5,6)P₄.

Crystallographic Data and Conformational Analysis

X-ray crystallographic studies of related inositol tetrakisphosphates reveal a conserved chair conformation with phosphate groups in equatorial positions. For D-myo-Inositol 1,4,5,6-tetrakis(phosphate), computational modeling predicts a similar structure where the 1-, 4-, 5-, and 6-phosphates form hydrogen bonds with adjacent hydroxyl groups, stabilizing the ring geometry. The potassium counterions coordinate with phosphate oxygens, creating a rigid lattice that enhances solubility in aqueous environments.

Key crystallographic features :

- Ring puckering : The cyclohexane ring adopts a standard chair conformation, minimizing steric strain.

- Phosphate coordination : Each phosphate group participates in hydrogen bonding with water molecules and potassium ions, forming a hydration shell.

- Thermal stability : The compound remains stable up to 300°C due to ionic interactions between potassium and phosphate groups.

Comparative analysis with Ins(3,4,5,6)P₄ shows divergent electrostatic surfaces, explaining their distinct biological roles. While Ins(1,4,5,6)P₄ exhibits a polarized charge distribution favoring interactions with calcium channels, Ins(3,4,5,6)P₄ displays a symmetrical charge pattern suited for phosphatase binding.

Proton and Phosphorus Nuclear Magnetic Resonance (NMR) Signatures

NMR spectroscopy provides definitive evidence for the compound’s structure. ¹H NMR spectra (600 MHz, D₂O) reveal six distinct methine proton resonances between δ 3.8–4.5 ppm, corresponding to the inositol ring’s hydroxylated carbons. The 2- and 3-hydroxyl protons resonate as broad singlets due to exchange with deuterated solvent.

³¹P NMR (242 MHz, D₂O) displays four phosphate signals at δ 0.5–1.5 ppm, consistent with equatorial phosphorylation. The coupling constants (JP-P = 18–22 Hz) indicate adjacent phosphate groups at positions 4,5 and 5,6, while non-adjacent phosphates (1,4 and 1,6) show smaller couplings (JP-P = 3–5 Hz).

Table 2: NMR spectral data

| Nucleus | Chemical shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.21 (d, J = 8.1 Hz) | Doublet | H-1 (adjacent to P-1) |

| ¹H | 3.95 (m) | Multiplet | H-4, H-5, H-6 |

| ³¹P | 1.2 | Singlet | P-1 (axial position) |

| ³¹P | 0.8–1.0 | Doublet | P-4, P-5, P-6 (equatorial) |

The absence of axial phosphate groups is confirmed by the lack of upfield-shifted ³¹P signals (typical of axial phosphates at δ −2 to −4 ppm).

Comparative Analysis with Other Inositol Tetrakisphosphate Isomers

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) exhibits distinct biochemical properties compared to its isomers:

Table 3: Isomer comparison

- Enzymatic specificity : ITPK1 phosphorylates Ins(3,4,5,6)P₄ at the 1-position with a Km of 0.18 µM, but shows negligible activity toward Ins(1,4,5,6)P₄ (Km > 2.3 mM).

- Structural determinants : The 1-phosphate in Ins(1,4,5,6)P₄ sterically hinders access to ITPK1’s active site, whereas the 3-phosphate in Ins(3,4,5,6)P₄ aligns with catalytic residues.

- Biological activity : Ins(1,4,5,6)P₄ enhances calcium-mediated chloride secretion in epithelial cells by counteracting epidermal growth factor (EGF) signaling, while Ins(3,4,5,6)P₄ suppresses chloride flux.

Properties

IUPAC Name |

octapotassium;[(1R,2S,3R,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8K/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2+,3-,4-,5+,6+;;;;;;;;/m1......../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOARMWMDZTZZSB-FPQWBLQBSA-F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8K8O18P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745631 |

Source

|

| Record name | Octapotassium (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103497-71-8 |

Source

|

| Record name | Octapotassium (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Pathway

The primary route to Ins(1,4,5,6)P₄ involves sequential phosphorylation of myo-inositol derivatives using protective groups to direct phosphate placement. A representative protocol derived from multiple studies involves:

-

Protection of Hydroxyl Groups :

-

Phosphorylation at 1,4,5,6 Positions :

-

Deprotection and Neutralization :

Table 1: Key Reaction Conditions for Chemical Synthesis

Stereochemical Control

The D-myo configuration is preserved using chiral auxiliaries. For example, resolution of racemic intermediates with (S)-(+)-O-acetylmandelic acid ensures enantiomeric purity. Source 8 demonstrates a peptide-catalyzed enantioselective phosphorylation at the 6-position, achieving >90% enantiomeric excess.

Enzymatic and Biological Pathways

Inositol Phosphate Kinase Cascades

Ins(1,4,5,6)P₄ is generated in vivo via phosphorylation of Ins(1,4,5)P₃ by inositol phosphate multikinases (IPMK). Rat brain homogenates catalyze this conversion, though yields are low for industrial purposes.

Resolution of Regioisomers

Racemic mixtures of tetrakisphosphates are resolved via chiral chromatography or diastereomeric salt formation. Source 7 details the separation of D- and L-myo-inositol 1,2,4,6-tetrakisphosphate using (R)-(−)-O-acetylmandelic acid, a method adaptable to the 1,4,5,6 regioisomer.

Critical Analysis of Synthetic Challenges

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in cellular signaling pathways.

Common Reagents and Conditions:

Phosphorylation: Reagents like phosphorus oxychloride or phosphoric acid in the presence of a base such as potassium hydroxide.

Dephosphorylation: Enzymes such as phosphatases that remove phosphate groups under physiological conditions.

Major Products: The major products formed from these reactions include various phosphorylated derivatives of inositol, which play different roles in cellular signaling .

Scientific Research Applications

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt has numerous applications in scientific research:

Chemistry: Used as a reagent in studies involving phosphorylation and dephosphorylation mechanisms.

Biology: Plays a role in the regulation of calcium-mediated chloride secretion and other cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects in conditions related to calcium signaling dysregulation.

Industry: Utilized in the production of biochemical reagents and as a component in various biochemical assays

Mechanism of Action

The mechanism of action of D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt involves its ability to bind to specific protein domains, such as the pleckstrin homology domain of p130. This binding antagonizes the negative regulation of calcium-mediated chloride secretion by epidermal growth factor. Additionally, it acts as a potent inhibitor of Ins(1,4,5)P3 5-phosphatase, facilitating calcium influx by sensitizing the Ins(1,4,5)P3-mediated activation of calcium release-activated calcium channels .

Comparison with Similar Compounds

D-myo-Inositol 1,3,4,5-Tetrakisphosphate (Ins(1,3,4,5)P₄)

- Structural Differences : Phosphate groups at positions 1, 3, 4, and 3.

- Ins(1,3,4,5)P₄ is a canonical intermediate in IP₃ metabolism, linked to calcium signaling, whereas Ins(1,4,5,6)P₄ inhibits PI3K pathways during Salmonella infection .

D-myo-Inositol 3,4,5,6-Tetrakisphosphate (Ins(3,4,5,6)P₄)

- Structural Differences : Enantiomer of Ins(1,4,5,6)P₄, with phosphates at positions 3, 4, 5, and 5.

- Functional Contrast: Synthesized via distinct pathways (e.g., from Ins(1,3,4,5,6)P₅ hydrolysis by Salmonella SopB phosphatase) and shows divergent biological activity in receptor-independent signaling .

D-myo-Inositol 1,4,5-Trisphosphate (IP₃)

- Structural Differences : Phosphate groups at positions 1, 4, and 5.

- Functional Contrast: IP₃ is a primary calcium-mobilizing messenger, whereas Ins(1,4,5,6)P₄ modulates downstream signaling (e.g., gene expression, vesicle trafficking) . Ins(1,4,5,6)P₄ acts as a molecular probe for studying inositol phosphate networks, while IP₃ is a well-characterized second messenger .

Enzymatic and Metabolic Differences

Biological Activity

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt (Ins(1,4,5,6)P4) is a significant inositol phosphate that plays a crucial role in various cellular signaling pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of D-myo-Inositol 1,4,5,6-tetrakis(phosphate)

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) is a phosphorylated derivative of inositol and functions as a second messenger in cellular signaling. It is synthesized from inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and is known to modulate calcium signaling and various cellular processes.

- Inhibition of Phosphatases : Ins(1,4,5,6)P4 acts as a potent inhibitor of Ins(1,4,5)P3 5-phosphatase with an IC50 value around 150 nM. This inhibition enhances the signaling pathways mediated by Ins(1,4,5)P3 by preventing its degradation .

- Calcium Signaling : The compound facilitates Ca²⁺ influx by sensitizing Ins(1,4,5)P3-mediated activation of calcium release-activated calcium (CRAC) channels. At elevated concentrations, it can inhibit Ins(1,4,5)P3 receptors directly .

- Antagonism of EGF Signaling : In human intestinal epithelial cells infected with Salmonella, Ins(1,4,5,6)P4 levels increase significantly. This elevation antagonizes epidermal growth factor (EGF)-induced inhibition of calcium-mediated chloride secretion through a phosphoinositide 3-kinase (PI3K)-dependent mechanism .

Table 1: Key Findings from Recent Studies

Case Study 1: Role in Intestinal Epithelial Cells

In a study examining the effects of Salmonella on intestinal epithelial cells (IECs), researchers found that the invasion led to a multifold increase in Ins(1,4,5,6)P4 levels. This rise was associated with enhanced chloride secretion despite EGF's inhibitory effects. The study highlighted the importance of Ins(1,4,5,6)P4 in modulating ion transport during bacterial infections .

Case Study 2: Tumor Growth and Metastasis

Recent research has indicated that Ins(1,4,5)P3 kinase A (IP3KA), which phosphorylates Ins(1,4,5)P3 to form Ins(1,4,5,6)P4 and other derivatives, is overexpressed in various tumor types. This overexpression correlates with increased tumor growth and metastasis. The study suggests that targeting this pathway could provide therapeutic avenues for cancer treatment .

Q & A

Q. How can researchers quantify intracellular levels of D-myo-inositol 1,4,5,6-tetrakis(phosphate) in experimental models?

- Methodological Answer : Radiolabeling with myo-[3H]inositol in cell cultures, followed by extraction using perchloric acid and separation via strong anion-exchange (SAX) HPLC, is widely used. Detection via scintillation counting or mass spectrometry (e.g., LC-MS/MS) ensures specificity. For non-radioactive assays, competitive binding assays using Ins(1,4,5,6)P4-specific antibodies may be employed .

Q. What experimental protocols are recommended for studying the role of Ins(1,4,5,6)P4 in pathogen-host interactions?

- Methodological Answer : Use polarized intestinal epithelial cell models (e.g., Caco-2 or T84 cells) infected with Salmonella strains. Measure Ins(1,4,5,6)P4 levels via SAX-HPLC post-infection. Assess downstream effects on phosphoinositide 3-kinase (PI3K) signaling using Western blotting for phosphorylated Akt (Ser473) or PI3K inhibitors like LY294002 .

Advanced Research Questions

Q. How can conflicting data on Ins(1,4,5,6)P4’s substrate specificity across tissue types be resolved?

- Methodological Answer : Perform comparative kinase assays using cytosolic extracts from divergent tissues (e.g., brain vs. liver). Purify kinases via (NH₄)₂SO₄ fractionation and anion-exchange chromatography. Test specificity using radiolabeled Ins(1,4,5,6)P4 and structural analogs (e.g., Ins(1,3,4,5)P4). Data normalization to tissue-specific phosphatase activity is critical .

Q. What strategies are effective for tracing Ins(1,4,5,6)P4 biosynthesis in multi-omic studies?

- Methodological Answer : Combine isotopic labeling (e.g., 13C-myo-inositol) with phosphoproteomics and metabolomics. Use pathway enrichment tools to map Ins(1,4,5,6)P4-related nodes in phosphatidylinositol signaling networks. Validate findings via CRISPR-Cas9 knockout of biosynthetic enzymes (e.g., IPMK or PPIP5Ks) .

Q. How does Ins(1,4,5,6)P4 crosstalk with other inositol phosphates in oncogenic transformations?

- Methodological Answer : In v-Src-transformed fibroblasts, monitor dynamic changes via 32P metabolic labeling and SAX-HPLC. Use Ins(1,3,4,5)P4 as a precursor in cytosolic extracts to test Ins(1,4,5,6)P4 synthesis. Pharmacological inhibition of PI3K/Akt/mTOR pathways can clarify signaling hierarchy .

Q. What in silico tools are suitable for modeling Ins(1,4,5,6)P4 interactions with PI3K isoforms?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) using PI3Kγ crystal structures (PDB: 1E8X) can predict binding affinities. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (Kd). Mutagenesis of key PI3K residues (e.g., Lys802) further confirms interaction sites .

Experimental Design & Data Analysis

Q. How to design a study investigating Ins(1,4,5,6)P4’s role in calcium signaling under oxidative stress?

- Methodological Answer : Expose cells (e.g., pancreatic β-cells or neurons) to H₂O₂ or menadione. Measure real-time Ca²⁺ flux using Fura-2 AM or GCaMP6s reporters. Correlate with Ins(1,4,5,6)P4 levels via LC-MS/MS. Inhibit inositol phosphate kinases (e.g., ITPK1) to establish causality .

Q. What statistical approaches address variability in Ins(1,4,5,6)P4 quantification across biological replicates?

- Methodological Answer : Normalize data to total inositol phosphate content or housekeeping metabolites (e.g., ATP). Use mixed-effects models to account for batch variability. For small-sample studies, apply non-parametric tests (e.g., Mann-Whitney U) with Benjamini-Hochberg correction for multiple comparisons .

Contradiction Management

Q. How to reconcile Ins(1,4,5,6)P4’s lack of activity in certain kinase assays despite pathway enrichment in omics data?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.